2,4,6-Trifluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSVKBGQDHUBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189842 | |

| Record name | 2,4,6-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-81-5 | |

| Record name | 2,4,6-Trifluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trifluoroaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trifluoroaniline, a key fluorinated intermediate in the chemical and pharmaceutical industries. This document details its physicochemical properties, safety and handling guidelines, and its significant applications, particularly as a building block in the synthesis of pharmacologically active compounds. A special focus is placed on its role in the development of p38 MAP kinase inhibitors, a critical target in inflammatory disease research. This guide also outlines general experimental methodologies for its synthesis, purification, and analysis, providing a valuable resource for laboratory and development settings.

Chemical and Physical Properties

This compound, with the CAS number 363-81-5 , is a trifluorinated aromatic amine.[1][2][3][4] The presence of three highly electronegative fluorine atoms significantly influences its chemical reactivity and physical properties, making it a valuable synthon in organic chemistry.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 363-81-5 | [1][2][3][4] |

| Molecular Formula | C₆H₄F₃N | [1][2][3][4] |

| Molecular Weight | 147.10 g/mol | [1][2][3][4] |

| Appearance | White to light yellow crystalline solid or powder | [2] |

| Melting Point | 33-37 °C | [4] |

| Boiling Point | 57 °C at 22 mmHg | [4] |

| Solubility | Insoluble in water | [4] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2,4,6-Trifluorobenzenamine, 2-Amino-1,3,5-trifluorobenzene | [3][4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable Solids | H228: Flammable solid |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Synthesis

The unique electronic properties conferred by the fluorine atoms make this compound a versatile building block in organic synthesis. It is a key intermediate in the production of various agrochemicals, dyes, and specialty polymers.[2] In the pharmaceutical industry, it is notably used in the synthesis of kinase inhibitors.[4]

Synthesis of p38 MAP Kinase Inhibitors

This compound serves as a precursor for the synthesis of N-aryl pyridinones, which are potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[4] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of autoimmune and inflammatory diseases.[2][3][5][6]

The synthesis of these inhibitors often involves the reaction of this compound with other reagents to construct the pyridinone core, with the trifluorinated phenyl group playing a key role in the molecule's binding affinity and selectivity for the p38 kinase.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound can be proprietary, this section provides general methodologies based on established procedures for similar halogenated anilines.

Synthesis

A common synthetic route to fluorinated anilines involves the amination of a corresponding polyfluorinated benzene (B151609) derivative. For instance, 3,5-difluoroaniline (B1215098) can be prepared by reacting 1,3,5-trifluorobenzene (B1201519) with ammonia (B1221849) in methanol (B129727) at elevated temperatures and pressures.[7] A similar approach could be adapted for the synthesis of this compound.

General Workflow for Synthesis:

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization.

Solvent Selection Criteria:

-

The compound should be highly soluble in the solvent at its boiling point and poorly soluble at room temperature or below.[8]

-

The solvent should not react with the compound.[8]

-

The boiling point of the solvent should be relatively low to allow for easy removal from the purified crystals.[8]

For anilines, common recrystallization solvents include ethanol, methanol, and mixtures of hexane (B92381) with more polar solvents like ethyl acetate (B1210297) or acetone (B3395972).[9] A solvent screening should be performed on a small scale to determine the optimal solvent or solvent pair for this compound.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot recrystallization solvent.

-

If colored impurities are present, add a small amount of activated charcoal and perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

General GC-MS Protocol for Halogenated Anilines: [10]

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as acetone or dichloromethane.[10]

-

GC Conditions:

-

Injector Temperature: 250 °C[10]

-

Column: A 30 m x 0.25 mm ID capillary column with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase is often suitable.[10]

-

Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Range: Scan a mass range appropriate for the molecular weight of this compound and its expected fragments.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including aromatic amines.[11][12][13]

General HPLC Protocol for Aromatic Amines: [12][14]

-

Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly used.[12][14]

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol is typical.[12][14] A small amount of an acid (e.g., formic acid) or buffer is often added to improve peak shape.

-

Detector: A UV detector set at a wavelength where the analyte absorbs strongly (e.g., 254 nm) is a common choice.[14]

-

Role in p38 MAPK Signaling Pathway Inhibition

As previously mentioned, this compound is a key starting material for the synthesis of p38 MAPK inhibitors. The p38 MAPK signaling cascade is a central pathway in the cellular response to stress and inflammatory stimuli.[2][3][5][6]

This diagram illustrates that various extracellular stress signals and inflammatory cytokines activate a cascade of kinases (MAPKKK and MKK), which in turn phosphorylate and activate p38 MAPK.[2][5][6] Activated p38 then phosphorylates downstream targets, including other kinases like MAPKAPK2 (MK2) and various transcription factors.[5][6] This ultimately leads to the expression of genes involved in the inflammatory response.[6] Inhibitors synthesized from this compound block the activity of p38 MAPK, thereby disrupting this signaling cascade and reducing inflammation.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the development of pharmaceuticals, particularly in the area of inflammatory diseases. Its unique properties, derived from its trifluorinated structure, make it an attractive starting material for the synthesis of potent and selective enzyme inhibitors. This guide has provided a detailed overview of its properties, handling, and synthetic utility, along with general experimental protocols to aid researchers and developers in their work with this versatile compound.

References

- 1. ptgcn.com [ptgcn.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 363-81-5 [chemicalbook.com]

- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 8. homework.study.com [homework.study.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. benchchem.com [benchchem.com]

- 11. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Properties of 2,4,6-Trifluoroaniline

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of this compound. The information is intended for use by researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Identity

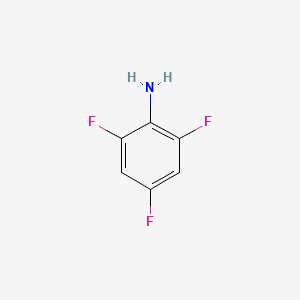

This compound is an aromatic organic compound with the chemical formula C₆H₄F₃N.[1] It consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and three fluorine atoms at the 2, 4, and 6 positions. The presence of these fluorine atoms significantly influences the molecule's electronic properties and reactivity compared to aniline (B41778).

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Quantitative Molecular and Physical Data

The key molecular and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Molecular Identifiers and Weights

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₃N | [1][2][3] |

| Molecular Weight | 147.10 g/mol | [2] |

| Exact Mass | 147.02958362 Da | [2] |

| Monoisotopic Mass | 147.02958362 Da | [2] |

| CAS Number | 363-81-5 | [1][3] |

| EC Number | 206-660-8 |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to light grey crystals or solid | [1] |

| Melting Point | 33-37 °C | [4][5] |

| Boiling Point | 57 °C at 22 mmHg | [4][5] |

| Water Solubility | Insoluble | [1][4] |

| pKa | 1.87 ± 0.10 (Predicted) | [1][5] |

| XLogP3-AA | 1.5 | [2] |

| Topological Polar Surface Area | 26 Ų | [2] |

Table 3: Crystal Structure Data

| Property | Value | Reference |

| Crystal System | Orthorhombic | [6] |

| a | 6.3220 (6) Å | [6] |

| b | 24.792 (2) Å | [6] |

| c | 3.8545 (5) Å | [6] |

| Volume | 604.14 (11) ų | [6] |

| Z | 4 | [6] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the electrophilic fluorination of an aniline or nitrobenzene (B124822) derivative.

Workflow for Synthesis via Electrophilic Fluorination:

Caption: Synthesis workflow for this compound.

Detailed Methodology:

-

Starting Material: Begin with a solution of an appropriately substituted aniline or nitrobenzene derivative in a suitable organic solvent.

-

Fluorination: Gradually add an electrophilic fluorinating agent, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), to the reaction mixture under controlled temperature conditions.[1] The stoichiometry of the fluorinating agent is critical to achieve trifluorination at the desired positions.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction (if applicable): If the starting material was a nitrobenzene derivative, a subsequent reduction step is necessary to convert the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.

-

Work-up: After the reaction is complete, the mixture is typically quenched, and the organic product is extracted.

-

Purification: The crude product is then purified, often by recrystallization from a suitable solvent system, to yield pure this compound.[6]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Logical Flow for Characterization:

Caption: Characterization workflow for this compound.

Spectroscopic Data Availability:

-

Infrared (IR) Spectrum: Data is available through the NIST Chemistry WebBook.[3]

-

Mass Spectrum (Electron Ionization): Data is available through the NIST Chemistry WebBook.[3]

-

Raman Spectra: FT-Raman spectra have been recorded and are available in spectral databases.[2]

Applications

This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of the trifluorophenyl moiety can modulate properties such as lipophilicity, metabolic stability, and bioavailability of the target molecules.[1] It is also utilized in materials science for the development of functional polymers and liquid crystals.[1] For instance, it has been used in the synthesis of N-aryl pyridinones and N'-phenyl-N-(1-phenyl cyclopentyl)-methyl ureas.[4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H4F3N | CID 67765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 363-81-5 [chemicalbook.com]

- 5. This compound CAS#: 363-81-5 [m.chemicalbook.com]

- 6. 2,4,6-Trifluoroaniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4,6-Trifluoroaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document outlines the experimentally determined physical properties and the methodologies used for their determination, ensuring a high degree of accuracy and reproducibility for laboratory applications.

Physicochemical Data of this compound

This compound is a halogenated organic compound that presents as a colorless to light grey crystalline solid at room temperature.[1] It is characterized by the following physical properties:

| Property | Value | Source |

| Melting Point | 33-37 °C | [2] |

| Melting Point (clear melt) | 31.0-37.0 °C | [3] |

| Boiling Point | 57 °C at 22 mmHg | [2] |

| Molecular Formula | C₆H₄F₃N | [3] |

| Molecular Weight | 147.10 g/mol | |

| Appearance | Crystals or powder, white to pale yellow | [3] |

| Solubility | Insoluble in water | [1][2] |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds.[4] The following sections detail the standard experimental procedures for these measurements.

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4][6]

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: The this compound sample must be completely dry, as moisture can depress the melting point.[7] A small amount of the crystalline solid is finely powdered using a mortar and pestle.[8]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end.[7] This process is repeated until a sample height of 2-3 mm is achieved.[7]

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus.[6]

-

A rapid heating rate is initially used to determine an approximate melting range.[4][6]

-

A second, fresh sample is then heated slowly, at a rate of no more than 2°C per minute, through the approximate melting range.[4][6]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[4]

-

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of liquid.[9] For a solid like this compound, it would first need to be melted. Given its boiling point at reduced pressure, a distillation setup is also appropriate.

Apparatus:

-

Thermometer

-

Capillary tube (sealed at one end)

-

Liquid paraffin (B1166041) or mineral oil[10]

Procedure:

-

Sample Preparation: A small amount of the this compound is placed in a small test tube.

-

Apparatus Setup:

-

A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.[10]

-

The test tube is attached to a thermometer using a rubber band or thread.[10]

-

The assembly is clamped so that the test tube and the thermometer bulb are immersed in the oil within the Thiele tube.[9]

-

-

Measurement:

-

The Thiele tube is heated gently and evenly.[10]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Heating is continued until a continuous and rapid stream of bubbles is observed.[10]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 363-81-5 [chemicalbook.com]

- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. westlab.com [westlab.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 2,4,6-Trifluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trifluoroaniline in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document offers a detailed analysis based on its physicochemical properties, qualitative solubility information, and data from structurally similar compounds. Furthermore, it outlines detailed experimental protocols for solubility determination and illustrates the role of this compound as a key building block in pharmaceutical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The presence of three fluorine atoms on the aniline (B41778) ring significantly influences its electronic character, polarity, and intermolecular interactions.

| Property | This compound | 2,3,4-Trifluoroaniline | 2,4,5-Trifluoroaniline |

| CAS Number | 363-81-5 | 3862-73-5 | 367-34-0 |

| Molecular Formula | C₆H₄F₃N | C₆H₄F₃N | C₆H₄F₃N |

| Molecular Weight | 147.10 g/mol | 147.10 g/mol | 147.10 g/mol |

| Appearance | White or colorless to light yellow powder or crystals | Purple liquid | Beige, yellow to tan crystalline powder |

| Melting Point | 33-37 °C | 14-15 °C | Not specified |

| Boiling Point | 57 °C at 22 mmHg | 92 °C at 48 mmHg | Not specified |

| Water Solubility | Insoluble | Not specified | Not specified |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule possesses both a polar amino group capable of hydrogen bonding and a larger, more nonpolar trifluorophenyl ring.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility due to hydrogen bonding interactions with the amino group.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): Moderate solubility is anticipated through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected as the nonpolar interactions with the solvent may not be sufficient to overcome the crystal lattice energy of the solid aniline.

Qualitative statements from various sources confirm that this compound is insoluble in water.[1] For its isomer, 3,4,5-trifluoroaniline, it is noted to be soluble in methanol.[2] This suggests that other trifluoroaniline isomers, including the 2,4,6- isomer, are likely to be soluble in polar organic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the gravimetric determination of a saturated solution's concentration.[3][4]

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered saturated solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The weight of the dissolved this compound is the final constant weight of the dish minus the initial weight of the empty dish.

-

The weight of the solvent is the weight of the saturated solution minus the weight of the dissolved this compound.

-

Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent is known).

-

Visualization of Experimental Workflow and Synthetic Utility

The following diagrams, created using Graphviz, illustrate the experimental workflow for solubility determination and the role of this compound in a generic drug synthesis pathway.

Caption: Experimental Workflow for Solubility Determination.

Caption: Role of this compound in Drug Synthesis.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[5] The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[6][7] Its utility as a building block is highlighted by its use in the synthesis of anti-inflammatory and analgesic drugs.[5] The trifluorinated phenyl ring is a key pharmacophore that can be incorporated into larger molecules to modulate their biological activity. The synthetic versatility of this compound allows for its use in a variety of chemical reactions to construct complex molecular architectures for novel therapeutic agents.[1]

References

- 1. This compound | 363-81-5 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chemimpex.com [chemimpex.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of 2,4,6-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2,4,6-Trifluoroaniline (CAS No. 363-81-5), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Understanding the hazardous properties and safe handling procedures for this compound is critical for ensuring laboratory and workplace safety. This document summarizes key data from its Safety Data Sheet (SDS) and provides insights into relevant experimental safety protocols.

Core Safety & Hazard Information

This compound is classified as a flammable solid that is harmful if swallowed or in contact with skin.[3][4] It causes skin irritation and serious eye damage, and may cause respiratory irritation.[3][4]

GHS Hazard Classification:

Signal Word: Danger[4]

Hazard Statements:

-

H335: May cause respiratory irritation.[4]

Quantitative Safety Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₃N | [1][3] |

| Molecular Weight | 147.10 g/mol | [3] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid.[1][2] | |

| Melting Point | 33-37 °C | [4][5][6][7] |

| Boiling Point | 57 °C at 22 mmHg | [4][5][6][7] |

| Flash Point | 57 °C | [8] |

| Water Solubility | Insoluble | [5][6][9] |

Table 2: Toxicological Data

| Parameter | Value | Species | Reference |

| Acute Oral LD50 | > 2000 mg/kg bodyweight | Rat (female) | [10] |

Note: While classified as "Acute Toxicity Category 4," which generally corresponds to an LD50 range of 300-2000 mg/kg for oral exposure, a specific study indicates an LD50 greater than 2000 mg/kg in female rats.[10]

Experimental Safety Protocols

The hazard classifications of this compound are determined through standardized experimental protocols, primarily following OECD Guidelines for the Testing of Chemicals. Below are detailed methodologies for key toxicological assessments.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a limited number of animals.

-

Principle: A stepwise procedure is used where a group of animals (typically 3 female rats) is dosed at a defined starting level (e.g., 2000 mg/kg for substances with low expected toxicity).[10] The outcome (mortality or survival) determines the next step: if no mortality occurs, a higher dose might be tested, or the substance is classified in a low toxicity category. If mortality is observed, the test is repeated with a lower dose until the toxicity class can be determined.

-

Animal Species: Healthy, young adult, nulliparous, and non-pregnant female rats are typically used.[3]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally in a single dose via gavage.

-

Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[1]

-

A gross necropsy is performed on all animals at the end of the observation period.[1]

-

-

Classification: The classification is based on the dose level at which mortality is observed, following the criteria of the Globally Harmonized System (GHS).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The substance is applied to a small area of the skin of a single animal (typically an albino rabbit) under a porous gauze patch.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animal.

-

A dose of 0.5 g of the solid substance (moistened with a small amount of water) is applied to a small area of the skin (approximately 6 cm²).

-

The treated area is covered with a gauze patch and tape for a 4-hour exposure period.[11]

-

After 4 hours, the patch and any residual test substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12]

-

-

Scoring: The severity of the skin reactions is scored on a scale of 0 to 4. The mean scores for erythema and edema are used to determine the irritation classification.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

-

Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal (typically an albino rabbit), with the other eye serving as a control.

-

Procedure:

-

A single dose of the test substance (e.g., 0.1 mL of a liquid or not more than 100 mg of a solid) is applied into the conjunctival sac of one eye.[6]

-

The eyelids are gently held together for about one second to prevent loss of the material.

-

The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application.[9]

-

The observation period can be extended up to 21 days to assess the reversibility of the effects.[13]

-

-

Scoring: The severity of the ocular lesions is scored, and the classification is based on the nature and severity of the damage, as well as its reversibility.

Safety Handling and Emergency Procedures Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to emergency response.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. scribd.com [scribd.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H4F3N | CID 67765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. This compound | 363-81-5 [chemicalbook.com]

- 8. Buy this compound | 363-81-5 [smolecule.com]

- 9. oecd.org [oecd.org]

- 10. agc-chemicals.com [agc-chemicals.com]

- 11. oecd.org [oecd.org]

- 12. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. flashpointsrl.com [flashpointsrl.com]

Spectroscopic Profile of 2,4,6-Trifluoroaniline: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4,6-Trifluoroaniline (CAS No. 363-81-5), a crucial building block in pharmaceutical and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits signals corresponding to the aromatic protons and the amine protons.

| Parameter | ¹H NMR (399.65 MHz, CDCl₃) [1] | ¹H NMR (89.56 MHz, CDCl₃) [1] |

| Aromatic Protons (δ, ppm) | 6.628 | 6.621 |

| Amine Protons (δ, ppm) | 3.55 | 3.50 |

¹³C NMR Data

While a specific experimental spectrum for this compound was not found in the searched literature, the expected chemical shifts can be inferred from data on similar fluorinated aromatic amines. The carbon atoms directly bonded to fluorine will exhibit large C-F coupling constants, and their chemical shifts will be significantly influenced by the strong electronegativity of the fluorine atoms. The carbon atom attached to the amino group is also expected to have a distinct chemical shift.

¹⁹F NMR Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. The key absorption bands are characteristic of the N-H and C-F bonds, as well as the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3500 | N-H stretch (asymmetric and symmetric) | Medium |

| 1600-1650 | N-H bend | Medium |

| 1500-1600 | C=C stretch (aromatic) | Medium-Strong |

| 1100-1400 | C-F stretch | Strong |

| 1000-1200 | C-N stretch | Medium |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern that is useful for its identification. The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) [3] | Possible Fragment |

| 147 | 100.0 | [M]⁺ (Molecular Ion) |

| 146 | 7.1 | [M-H]⁺ |

| 127 | 16.5 | [M-HF]⁺ |

| 120 | 11.5 | [C₅H₂F₂N]⁺ |

| 119 | 14.2 | [C₅HF₂N]⁺ |

| 100 | 24.1 | [C₅H₂FN]⁺ |

| 99 | 7.2 | [C₅HFN]⁺ |

The fragmentation is initiated by the loss of a hydrogen atom or a molecule of hydrogen fluoride (B91410) from the molecular ion. Subsequent fragmentations involve the loss of fluorine and cyano moieties.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H). Standard pulse sequences are used for ¹H, ¹³C, and ¹⁹F NMR.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase- and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions (electron ionization, EI).

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Experimental Workflow

The logical flow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

References

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,4,6-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,4,6-trifluoroaniline. The information contained herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern gives rise to distinctive NMR spectra, providing a powerful tool for structural elucidation and purity assessment. This guide offers a detailed examination of its ¹H and ¹⁹F NMR spectral parameters, experimental protocols for data acquisition, and a visualization of the spin-spin coupling network within the molecule.

Data Presentation

The quantitative ¹H and ¹⁹F NMR data for this compound, dissolved in deuterated chloroform (B151607) (CDCl₃), are summarized in the tables below.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-3, H-5 | 6.63 | Triplet of triplets | ³J(H-F) ≈ 8.9, ⁵J(H-F) ≈ 0.9 |

| -NH₂ | 3.55 | Broad singlet | - |

Note: The chemical shifts and coupling constants for the aromatic protons are based on the analysis of the peak list from available spectral data. The broadness of the -NH₂ signal is due to quadrupole broadening from the ¹⁴N nucleus and/or chemical exchange.

¹⁹F NMR Spectral Data (Predicted)

| Fluorine Atoms | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| F-2, F-6 | -118 to -122 | Triplet | ³J(F-F) ≈ 20-22 |

| F-4 | -110 to -114 | Triplet | ³J(F-F) ≈ 20-22 |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H NMR. For ¹⁹F NMR, an external reference such as CFCl₃ or a sealed capillary containing a known fluorine standard can be used.

-

Filtration: If any particulate matter is observed, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

¹H NMR Spectroscopy

-

Instrument Setup:

-

Use a spectrometer operating at a field strength of 300 MHz or higher.

-

Tune and match the ¹H probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 5 ppm.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals.

-

¹⁹F NMR Spectroscopy

-

Instrument Setup:

-

Tune and match the ¹⁹F channel of the NMR probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with GARP decoupling on Bruker instruments) is recommended to simplify the spectrum. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).

-

Spectral Width (SW): A spectral width of approximately 50-100 ppm, centered around -115 ppm, should be sufficient.

-

Acquisition Time (AQ): Set to at least 1-2 seconds.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

-

Number of Scans (NS): Acquire a sufficient number of scans for a good signal-to-noise ratio, which will depend on the sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Reference the spectrum using an appropriate external or internal standard.

-

Integrate all signals.

-

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the key spin-spin coupling interactions within the this compound molecule.

Crystal Structure Analysis of 2,4,6-Trifluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 2,4,6-Trifluoroaniline. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development by offering detailed crystallographic data, experimental protocols, and a visualization of the underlying molecular interactions.

Crystallographic Data Summary

The crystal structure of this compound (C₆H₄F₃N) has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in an orthorhombic system.[1] A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₆H₄F₃N |

| Formula Weight | 147.10 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 6.3220 (6) Å |

| b | 24.792 (2) Å |

| c | 3.8545 (5) Å |

| Volume | 604.14 (11) ų |

| Z | 4 |

| Calculated Density | 1.617 Mg/m³ |

| Data Collection | |

| Diffractometer | Oxford Diffraction KappaCCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 200 (2) K |

| Measured Reflections | 4517 |

| Independent Reflections | 775 |

| Reflections with I > 2σ(I) | 489 |

| R_int | 0.034 |

| Refinement | |

| Refinement on | F² |

| R[F² > 2σ(F²)] | 0.034 |

| wR(F²) | 0.082 |

| Goodness-of-fit (S) | 0.94 |

| Parameters | 91 |

| H-atom Treatment | Constrained |

| Δρ_max | 0.13 e Å⁻³ |

| Δρ_min | -0.16 e Å⁻³ |

Experimental Protocols

Crystal Growth

Crystals of this compound suitable for X-ray diffraction were obtained from the commercially available compound (Fluorochem).[1] The crystallization was achieved by cooling the compound to 4 °C.[1]

X-ray Data Collection and Structure Refinement

A single crystal of this compound with dimensions 0.50 × 0.09 × 0.05 mm was used for data collection.[1] The data were collected on an Oxford Diffraction KappaCCD diffractometer using Mo Kα radiation at a temperature of 200 K.[1] A multi-scan absorption correction was applied.[1]

The crystal structure was solved using SHELXS97 and refined with SHELXL97.[1] All hydrogen atoms were located in a difference map and refined using a riding model.[1]

The experimental workflow for the crystal structure determination is illustrated in the following diagram:

Molecular and Crystal Structure

The molecule of this compound exhibits non-crystallographic mirror symmetry.[1] The bond lengths within the molecule are within the expected ranges.[1] However, the C-C-C bond angles in the aromatic ring show deviations of up to 5° from the ideal 120°.[1] The angles at the carbon atoms bonded to fluorine are larger than 120°, while the smallest angle is at the carbon atom bonded to the amino group.[1]

In the crystal, intermolecular H⋯F and H⋯N contacts are observed.[1] These interactions link the molecules into sheets.[1] Specifically, the hydrogen atoms of the amino group form hydrogen bonds with the nitrogen and one of the ortho-fluorine atoms of neighboring molecules.[1]

Table 2: Hydrogen-bond geometry (Å, °) [1]

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H71···N1ⁱ | 0.90 | 2.26 | 3.110 (3) | 157 |

| N1—H72···F3ⁱⁱ | 0.88 | 2.31 | 3.086 (2) | 147 |

| Symmetry codes: (i) -x+3/2, -y, z-1/2; (ii) -x+1/2, -y, z-1/2 |

The network of these intermolecular interactions plays a crucial role in the packing of the molecules in the crystal lattice, leading to the formation of sheets with surfaces composed of the hydrophobic phenyl rings.[1]

The following diagram illustrates the key intermolecular interactions in the crystal structure of this compound:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Calculations of 2,4,6-Trifluoroaniline

This technical guide provides a comprehensive overview of the theoretical and computational studies performed on this compound (TFA). It is intended for researchers in computational chemistry, spectroscopy, and drug development who are interested in the molecular properties and potential applications of this fluorinated aniline (B41778) derivative. The strategic placement of three fluorine atoms on the aniline ring significantly alters its electronic characteristics, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide summarizes key theoretical findings, compares them with experimental data, and outlines the methodologies employed.

Molecular Structure and Geometry

The molecular structure of this compound has been elucidated through both experimental X-ray diffraction and theoretical calculations, primarily using Density Functional Theory (DFT).

Experimental Crystal Structure

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[3] The molecule exhibits non-crystallographic mirror symmetry.[4] In the crystal, intermolecular hydrogen bonds are present between the hydrogen atoms of the amino group and the fluorine atoms of neighboring molecules (N–H···F), as well as N-H···N interactions, which connect the molecules into sheets.[3] The C–C–C bond angles in the benzene (B151609) ring show deviations of up to 5° from the ideal 120° of a perfect hexagon, a common finding in substituted benzene rings.[3][4]

Theoretical Geometric Optimization

Computational studies have successfully predicted the geometry of TFA. The most common approach involves geometry optimization using DFT with various functionals and basis sets. The B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide results that are in good agreement with experimental data for aniline derivatives.[5]

Table 1: Comparison of Key Experimental and Theoretical Geometric Parameters

| Parameter | Experimental (X-ray Diffraction)[3] | Theoretical (DFT/B3LYP) |

| Bond Lengths (Å) | ||

| C1-N1 | 1.396 | Data not available in search results |

| C2-F1 | 1.352 | Data not available in search results |

| C4-F2 | 1.350 | Data not available in search results |

| C6-F3 | 1.348 | Data not available in search results |

| **Bond Angles (°) ** | ||

| C2-C1-C6 | 117.8 | Data not available in search results |

| F1-C2-C1 | 119.5 | Data not available in search results |

| F2-C4-C3 | 119.9 | Data not available in search results |

| F3-C6-C5 | 119.8 | Data not available in search results |

| Crystal Data | ||

| Crystal System | Orthorhombic | N/A |

| Space Group | P212121 | N/A |

| a (Å) | 6.3220 (6) | N/A |

| b (Å) | 24.792 (2) | N/A |

| c (Å) | 3.8545 (5) | N/A |

| Volume (ų) | 604.14 (11) | N/A |

Note: Specific theoretical bond lengths and angles were not available in the provided search results but are a standard output of the described computational methods.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. Theoretical calculations are crucial for the accurate assignment of vibrational modes.

Computational Approach

Harmonic and anharmonic vibrational frequencies of TFA have been computed using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311G(d,p) basis set.[6] A more extensive study on various fluoroaniline (B8554772) isomers utilized the B3LYP/6-311++G(d,p) level of theory.[5] To improve the agreement with experimental data, calculated harmonic frequencies are often scaled using specific factors. For aniline derivatives, scaling factors of 0.952 for N-H stretching and 0.981 for other vibrations like C-N, C-F, C=C, and N-H bending have been successfully applied.[5] Potential Energy Distribution (PED) analysis is also performed to achieve a complete and unambiguous assignment of each vibrational mode.[6]

Comparison of Theoretical and Experimental Spectra

The calculated vibrational spectra show good agreement with experimental FT-IR and FT-Raman data.[6] The minor discrepancies observed are typically attributed to the fact that theoretical calculations are performed for a single molecule in the gaseous phase, while experimental results are often obtained from the solid phase, where intermolecular interactions can influence vibrational frequencies.[6]

Table 2: Selected Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Experimental (IR/Raman)[5] | Scaled Theoretical (B3LYP/6-311++G(d,p))[5] |

| N-H stretching | 3445 | 3437.60 |

| N-H stretching | - | 3610.92 |

| N-H bending | 1633 | 1633.37 |

| C=C stretching | 1466 | 1473.31 |

| C-F stretching | 1159 | 1166.93 |

| C-N stretching | 1014 | 1009.93 |

Note: This table presents a selection of key vibrational modes for comparison.

Methodologies and Protocols

Computational Protocol: DFT Calculations

A typical computational workflow for analyzing this compound involves the following steps:

-

Structure Input : The initial 3D structure of this compound is created using molecular modeling software like GaussView.

-

Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is commonly performed using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p). This level of theory has been shown to be effective for haloaniline derivatives.[5]

-

Frequency Calculation : Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations provide harmonic frequencies, IR intensities, and Raman activities.

-

Data Analysis : The calculated frequencies are scaled to correct for anharmonicity and systematic errors in the computational method. The results are then compared with experimental IR and Raman spectra, and vibrational modes are assigned using PED analysis.

Caption: Computational workflow for theoretical analysis of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental determination of the crystal structure of this compound followed this general protocol[3]:

-

Crystal Growth : The compound was obtained commercially. Crystals suitable for X-ray diffraction were grown by cooling the compound to 4 °C.

-

Data Collection : A suitable crystal was mounted on a diffractometer (e.g., Oxford Diffraction KappaCCD). Data were collected at a low temperature (200 K) using Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement : The structure was solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., SHELXL97). All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference map and refined using a riding model.

Applications in Drug Development

The unique electronic properties conferred by the fluorine atoms make this compound a key intermediate and building block in medicinal chemistry and drug design.

-

Bioisosteric Replacement : Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group. Its introduction can enhance metabolic stability, improve binding affinity to target proteins by altering electrostatic interactions, and increase membrane permeability.

-

Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound serves as a precursor for more complex molecules. It has been used in the synthesis of N′-phenyl-N-(1-phenylcyclopentyl)-methyl ureas and 4-substituted 2,6-difluoro N-aryl pyridinones, which are investigated for their potential biological activities.[2]

Caption: Role of this compound properties in drug development logic.

Conclusion

Theoretical calculations, particularly those employing Density Functional Theory, have proven to be a reliable and powerful tool for investigating the molecular structure and spectroscopic properties of this compound. The strong correlation between computed and experimental data validates the computational models used. This synergy between theory and experiment provides a robust foundation for understanding the fundamental properties of this molecule, thereby facilitating its application as a versatile building block in the rational design of new pharmaceuticals and advanced materials.

References

Chemical reactivity of the amino group in 2,4,6-Trifluoroaniline

An in-depth technical guide on the chemical reactivity of the amino group in 2,4,6-Trifluoroaniline for researchers, scientists, and drug development professionals.

Introduction

The strategic placement of fluorine atoms at the ortho and para positions relative to the amino group results in a unique electronic profile that distinguishes this compound from aniline (B41778) and other halogenated derivatives.[5][6] Understanding these electronic influences is critical for effectively utilizing this compound in complex synthetic endeavors.

Electronic Effects on the Amino Group

The reactivity of the amino group in aniline is fundamentally governed by the electron density on the nitrogen atom and the aromatic ring. In this compound, this electron density is significantly altered by the strong electronegativity of the three fluorine substituents.

-

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect. In this compound, the three fluorine atoms pull electron density away from the aromatic ring and, consequently, from the amino group. This inductive withdrawal deactivates the aromatic ring towards electrophilic substitution and, more importantly, decreases the nucleophilicity and basicity of the amino nitrogen.[5]

-

Resonance Effect (+R): Like other halogens, fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance. However, for fluorine, this resonance effect is significantly weaker than its inductive effect.

-

Overall Electronic Influence: The dominant inductive effect of the three fluorine atoms makes the amino group in this compound significantly less basic and less nucleophilic compared to unsubstituted aniline.[5][7] This reduced reactivity necessitates the use of more forcing reaction conditions or highly reactive reagents to achieve desired chemical transformations.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 363-81-5 | [8][9] |

| Molecular Formula | C₆H₄F₃N | [8][10] |

| Molecular Weight | 147.10 g/mol | [9][10] |

| Appearance | White or Colorless to Light yellow, powder to lump to clear liquid | [8] |

| Melting Point | 33-37 °C | [8][9] |

| Boiling Point | 57 °C / 22 mmHg | [8][9] |

| pKa | 1.87 ± 0.10 (Predicted) | [8] |

| Water Solubility | Insoluble | [8] |

Key Reactions of the Amino Group

The reduced nucleophilicity of the amino group in this compound dictates its reactivity in common organic transformations.

Acylation

Acylation of the amino group to form an amide is a common strategy, often employed to protect the amine or to introduce further functionality. Due to the decreased nucleophilicity of the nitrogen atom, this reaction may require more reactive acylating agents or catalytic activation. For instance, the synthesis of 3-nitro-2,4,6-trifluoroacetanilide involves the acylation of this compound.[9][11]

A general procedure for Friedel-Crafts acylation, which can be adapted, involves the use of a strong Lewis acid catalyst like aluminum chloride.[12]

-

Reaction Setup: In a dry, inert atmosphere flask, suspend the this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

-

Addition of Reagents: Add a base (e.g., pyridine (B92270) or triethylamine, 1.2 equiv.) to the suspension. Cool the mixture in an ice bath.

-

Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv.) to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting amide by recrystallization or column chromatography.[12]

N-Alkylation

Direct N-alkylation of this compound with alkyl halides is challenging due to the low nucleophilicity of the amino group. The reaction typically requires strong bases and elevated temperatures.

This protocol is adapted from the N-alkylation of a similarly deactivated nitroaniline.[13]

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.) and a strong, non-nucleophilic base such as potassium carbonate (2.0 equiv.) or sodium hydride.

-

Solvent: Add an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Alkylating Agent: Add the alkyl halide (1.1 equiv.) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to an elevated temperature (e.g., 60-100 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by flash column chromatography.[13]

Diazotization

The amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid.[14][15][16] These diazonium salts are highly versatile intermediates that can be used in subsequent reactions, such as the Sandmeyer or Schiemann reactions, to introduce a wide range of substituents onto the aromatic ring.[3][15]

-

Preparation: Dissolve this compound (1.0 equiv.) in a mixture of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) and water. Cool the solution to 0-5 °C in an ice-salt bath.[16]

-

Formation of Nitrous Acid: Prepare a solution of sodium nitrite (1.0-1.2 equiv.) in cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold aniline solution with vigorous stirring, maintaining the temperature below 5 °C.[16]

-

Monitoring: The completion of the reaction can be tested by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.[17]

-

Usage: The resulting diazonium salt solution is thermally unstable and should be used immediately in the next synthetic step without isolation.[16]

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate as a nucleophile in palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the coupling of the aniline with aryl halides or triflates.[18] The choice of palladium catalyst, ligand, and base is crucial for achieving good yields, especially with electron-deficient anilines.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).[18][19]

-

Solvent: Add a dry, degassed solvent such as toluene, dioxane, or 2-methyltetrahydrofuran.[20]

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by GC-MS or LC-MS).

-

Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflow for this compound Functionalization

Caption: General reaction pathways for the amino group of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Applications in Drug Development

The this compound moiety is a valuable component in the design of bioactive molecules. The trifluorinated phenyl ring can engage in specific interactions with biological targets, such as halogen bonding, and can improve pharmacokinetic properties. For example, fluorinated anilines are precursors to a wide range of heterocyclic compounds that are prevalent in biologically active molecules.[3] The synthesis of various pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs, often involves intermediates derived from fluorinated anilines.[9][21] For instance, sorafenib, an anticancer drug, contains a trifluoromethylphenyl group linked via an amine-related functionality.[21] The synthetic routes to such complex molecules frequently rely on the reactions described above, such as acylation and cross-coupling, to build the final molecular architecture.

Conclusion

The chemical reactivity of the amino group in this compound is significantly attenuated by the strong electron-withdrawing effects of the three fluorine substituents. This reduced nucleophilicity and basicity present unique challenges and opportunities in organic synthesis. While reactions such as acylation, alkylation, and cross-coupling often require more stringent conditions compared to those for unsubstituted aniline, they provide reliable pathways for the synthesis of highly functionalized fluorinated compounds. The versatility of the diazonium salts derived from this compound further expands its utility as a synthetic intermediate. A thorough understanding of these reactivity principles is essential for researchers and drug development professionals aiming to leverage the unique properties of this valuable building block in the creation of novel chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. This compound CAS#: 363-81-5 [m.chemicalbook.com]

- 9. This compound = 97 363-81-5 [sigmaaldrich.com]

- 10. This compound | C6H4F3N | CID 67765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 363-81-5 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. Diazotisation [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. research.rug.nl [research.rug.nl]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 2,4,6-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trifluoroaniline is a fascinating molecule for researchers and drug development professionals due to the profound and often nuanced electronic effects of its fluorine substituents. This guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles. The strategic placement of three fluorine atoms on the aniline (B41778) ring significantly modulates the electron density of the aromatic system and the basicity of the amino group, influencing the molecule's reactivity and potential applications in medicinal chemistry and materials science.

Introduction to the Electronic Effects of Fluorine

Fluorine, the most electronegative element, exerts a powerful influence on the electronic properties of organic molecules. Its effects are primarily twofold: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R) when attached to a π-system.[1]

-

Inductive Effect (-I): Due to its high electronegativity, a fluorine atom strongly pulls electron density towards itself through the sigma (σ) bonds. This effect is distance-dependent, decreasing with an increasing number of bonds separating the fluorine atom from the reaction center.[2]

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into an adjacent π-system, such as an aromatic ring. This donation of electron density through resonance is generally weaker than the inductive effect for halogens.[1]

In this compound, the interplay of these two opposing effects from the three fluorine atoms, combined with the electron-donating nature of the amino group, creates a unique electronic environment that governs its chemical behavior.

Quantitative Analysis of Electronic Properties

The electronic character of this compound can be quantified through several experimental and theoretical parameters.

Acidity Constant (pKa)

The pKa of the anilinium ion is a direct measure of the basicity of the aniline. The electron-withdrawing fluorine atoms are expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of its conjugate acid.

| Parameter | Value | Source |

| Predicted pKa | 1.87 ± 0.10 | [3] |

Note: An experimentally determined pKa value was not available in the searched literature.

Hammett Substituent Constants (σ)

| Substituent Position | Hammett Constant (σ) |

| ortho-Fluoro (σo) | Not widely established due to steric effects |

| meta-Fluoro (σm) | 0.34 |

| para-Fluoro (σp) | 0.06 |

The positive values indicate the net electron-withdrawing nature of the fluorine substituent in these positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts of ¹H, ¹³C, and ¹⁹F are sensitive to the electron density around them.

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Solvent |

| ¹H (aromatic) | ~6.62 | multiplet | CDCl₃ |

| ¹H (amine) | ~3.5 | broad singlet | CDCl₃ |

| ¹³C | Data not available | ||

| ¹⁹F | Data not available |

The ¹H NMR data is sourced from ChemicalBook.[5] Specific ¹³C and ¹⁹F NMR chemical shift data for this compound were not found in the available literature.

Experimental Protocols

Synthesis of this compound